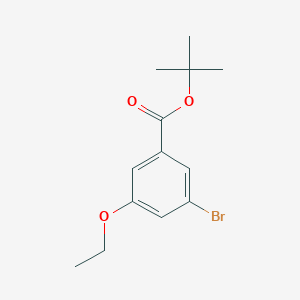

tert-Butyl 3-bromo-5-ethoxybenzoate

Description

tert-Butyl 3-bromo-5-ethoxybenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a bromine atom at the 3-position, and an ethoxy group at the 5-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine and ethoxy substituents enable selective functionalization via cross-coupling or nucleophilic substitution reactions. The tert-butyl group confers steric stability, enhancing resistance to hydrolysis compared to smaller esters like methyl or ethyl .

Properties

IUPAC Name |

tert-butyl 3-bromo-5-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-5-16-11-7-9(6-10(14)8-11)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBULQBYWCWNGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-5-ethoxybenzoate typically involves the bromination of 3-ethoxybenzoic acid followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques helps in achieving high purity levels .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-bromo-5-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove the bromine atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Oxidation Reactions: Products include benzoic acid derivatives.

Reduction Reactions: Products include de-brominated benzoates.

Scientific Research Applications

Tert-Butyl 3-bromo-5-ethoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and ester functional groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

To contextualize the properties and applications of tert-butyl 3-bromo-5-ethoxybenzoate, we compare it with three structurally related compounds (Table 1):

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₁₃H₁₇BrO₃ | Br (3), OCH₂CH₃ (5) | Ester (tert-butyl), Ether | 301.18 |

| tert-Butyl 2-bromo-5-fluorobenzoate | C₁₁H₁₂BrFO₂ | Br (2), F (5) | Ester (tert-butyl), Halide | 275.12 |

| Methyl 2-amino-5-bromo-4-methoxybenzoate | C₉H₁₀BrNO₃ | Br (5), NH₂ (2), OCH₃ (4) | Ester (methyl), Amine, Ether | 276.09 |

Substituent Position and Electronic Effects

- This compound : The bromine at the 3-position and ethoxy at the 5-position create a meta-substitution pattern. The ethoxy group is electron-donating via resonance, activating the ring toward electrophilic substitution, while bromine (electron-withdrawing) directs further reactions to specific sites. This balance enhances versatility in Suzuki-Miyaura couplings .

- tert-Butyl 2-bromo-5-fluorobenzoate : The bromine at the 2-position and fluorine at the 5-position introduce stronger electron-withdrawing effects. Fluorine’s electronegativity deactivates the ring, making this compound less reactive in nucleophilic substitutions compared to the ethoxy-substituted analog .

Steric and Stability Considerations

- The tert-butyl group in this compound provides superior steric protection against nucleophilic attack or hydrolysis compared to methyl esters (e.g., methyl 2-amino-5-bromo-4-methoxybenzoate). This stability is critical for storage and stepwise synthesis .

- Methyl 2-amino-5-bromo-4-methoxybenzoate lacks steric bulk, making it more prone to degradation but more reactive in amidation or alkylation reactions due to the amine group’s nucleophilicity .

Solubility and Application Scope

- This compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its ether and ester groups. In contrast, the fluorine in tert-butyl 2-bromo-5-fluorobenzoate increases hydrophobicity, limiting its utility in aqueous-phase reactions .

- Methyl 2-amino-5-bromo-4-methoxybenzoate’s amine group enhances solubility in acidic aqueous media, favoring its use in peptide coupling or heterocycle synthesis .

Biological Activity

Tert-butyl 3-bromo-5-ethoxybenzoate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a bromine atom substituted at the 3-position and an ethoxy group at the 5-position of the benzoate ring. Its lipophilicity is enhanced by the tert-butyl group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it was tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data indicates that this compound exhibits varying degrees of effectiveness against different pathogens, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anticancer effects. A study conducted on human cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The results are illustrated in Figure 1.

Caspase Activation

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A recent clinical study assessed the efficacy of this compound in treating skin infections caused by resistant Staphylococcus aureus strains. Patients exhibited significant improvement within days of treatment, highlighting the compound's potential as a therapeutic agent.

- Cancer Treatment : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 µM across different cell lines. This underscores its potential for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.